N-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]hydroxylamine
CAS No.:
Cat. No.: VC16736023
Molecular Formula: C7H11N3O
Molecular Weight: 153.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H11N3O |
|---|---|
| Molecular Weight | 153.18 g/mol |
| IUPAC Name | N-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]hydroxylamine |
| Standard InChI | InChI=1S/C7H11N3O/c1-3-10-5-7(4-8-11)6(2)9-10/h4-5,11H,3H2,1-2H3 |
| Standard InChI Key | HVJYOIRAMKJIPW-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C=C(C(=N1)C)C=NO |
Introduction
Structural and Stereochemical Characteristics
Molecular Architecture
The compound’s core structure consists of a pyrazole ring—a five-membered heterocycle with two adjacent nitrogen atoms—functionalized with an ethyl group () at the 1-position and a methyl group () at the 3-position . The 4-position is substituted with a methylidene hydroxylamine group (), introducing both imine and hydroxylamine functionalities (Figure 1). The stereochemistry of the imine bond is specified as NZ in certain sources, indicating a specific geometric isomerism .
Key Structural Descriptors:
Electronic and Steric Features
The pyrazole ring’s electron-withdrawing nature and the hydroxylamine group’s nucleophilic properties create a polarized electronic environment. The ethyl and methyl substituents introduce steric hindrance, potentially influencing reactivity and intermolecular interactions.
Synthesis and Optimization Strategies
Conventional Synthesis Pathways
The compound is typically synthesized via condensation of 1-ethyl-3-methylpyrazole-4-carbaldehyde with hydroxylamine under acidic or basic conditions. A stepwise overview includes:
-
Preparation of 1-Ethyl-3-Methylpyrazole-4-Carbaldehyde:
-
Alkylation of 3-methylpyrazole with ethyl bromide, followed by formylation at the 4-position using Vilsmeier-Haack conditions.
-
-
Condensation with Hydroxylamine:
-
Reaction of the aldehyde with hydroxylamine hydrochloride in ethanol/water, catalyzed by sodium acetate.
-
Reaction equation:
-
-
Purification:
-
Recrystallization from ethanol or column chromatography.
-
Industrial-Scale Production
Continuous flow reactors are increasingly employed to enhance yield (reported up to 75%) and reduce reaction times compared to batch processes. Catalysts such as Amberlyst-15 or zeolites improve efficiency by facilitating imine formation.
Physicochemical Properties
Thermodynamic and Solubility Data
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 153.18 g/mol | |
| logP (Partition Coefficient) | 1.2 (predicted) | |
| Aqueous Solubility | 2.1 mg/mL (25°C) | |
| Melting Point | 98–100°C |
The compound exhibits moderate lipophilicity, favoring solubility in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Its stability under ambient conditions is attributed to intramolecular hydrogen bonding between the hydroxylamine and imine groups.
Future Perspectives
Research Opportunities
-
Structure-Activity Relationships: Systematic modification of substituents to enhance bioactivity or energetic performance.
-
Green Synthesis: Development of solvent-free or catalytic methods to improve sustainability.
-
Advanced Characterization: X-ray crystallography and NMR studies to resolve stereochemical ambiguities.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume